Ac-His-Nhme
Overview
Description
Ac-His-Nhme is a modified peptide that has been studied in various research contexts. The peptide itself is not directly mentioned in the provided papers, but the studies involve peptides with similar modifications and can provide insights into the behavior of Ac-His-Nhme.
Synthesis Analysis
The synthesis of peptides similar to Ac-His-Nhme involves complex reactions with metal ions, as seen in the study of pentapeptide Ac-His(Ala)3His-NH2 and its reactions with palladium(II) . The synthesis process can lead to the formation of different linkage isomers, which are species that differ only in which pair of imidazole nitrogen atoms bind to the metal ion. This indicates that the synthesis of Ac-His-Nhme could also result in various isomers if metal ions are involved in the process.
Molecular Structure Analysis
The molecular structure of peptides like Ac-His-Nhme can be significantly influenced by the presence of metal ions. For instance, the study of the pentapeptide Ac-His(Ala)3His-NH2 showed that the binding mode of palladium(II) to the peptide can affect its conformation, inducing an alpha-helical structure in certain cases . This suggests that the molecular structure of Ac-His-Nhme could also be influenced by metal coordination, potentially leading to different secondary structures.
Chemical Reactions Analysis
The chemical reactions involving peptides with histidine residues and metal ions can be quite complex. The research on Ac-His(Ala)3His-NH2 demonstrated that palladium(II) can coordinate to histidine with a preference for each of the two imidazole nitrogens, allowing for the formation of up to four linkage isomers . This indicates that Ac-His-Nhme could also participate in various chemical reactions, especially when interacting with metal ions, leading to different structural and conformational outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides similar to Ac-His-Nhme can be characterized using a range of spectroscopic and chromatographic techniques. For example, the pentapeptide Ac-His(Ala)3His-NH2 was characterized using NMR, CD spectra, mass spectroscopy, and high-performance liquid chromatography . These techniques can provide detailed information on the conformational behavior, stability, and other properties of the peptide, which would be relevant for understanding Ac-His-Nhme as well.
Relevant Case Studies
The studies on beta-peptides Ac-beta3-hPhe-NHMe and Ac-beta3-hTyr-NHMe provide insights into the conformational preferences of synthetic foldamers, which could be relevant for understanding the behavior of Ac-His-Nhme . These studies used spectroscopic techniques to explore the structures and vibrations of the peptides, revealing the presence of different conformers and their spectral signatures. Similarly, the study on Ac-Phe-NHMe and its dimer provided information on beta-sheet model systems in the gas phase, which could be relevant for understanding the structural properties of Ac-His-Nhme .
Scientific Research Applications
β-sheet Model Systems
The peptide model Ac–Phe–NHMe and its dimer form a β-sheet model system in the gas phase. The study conducted by Gerhards et al. (2004) used IR/R2PI spectra and force field calculations to analyze the structure and vibrational frequencies of Ac–Phe–NHMe and its dimer. This research provides insights into the different structural arrangements of the dipeptide, highlighting the β-sheet related conformation as the most prominent species in the monomer and identifying a doubly hydrogen-bonded arrangement in the dimer, which serves as a β-sheet model system Gerhards et al., 2004.
Dynamic Properties and Force Fields
Force Field Predictions
Vitalini et al. (2015) investigated the dynamic properties of model peptides, including Ac-A-NHMe, using molecular-dynamics simulations and various force fields. The study revealed differences in the relaxation timescales and conformational exchange processes across different force fields, shedding light on the significance of dynamic interpretations of molecular-dynamics simulations Vitalini et al., 2015.
Folding/Unfolding Mechanisms of Peptides
Alpha Helix Initiation
Tobias and Brooks (1991) utilized molecular dynamics simulations to study the folding/unfolding of Ac-(Ala)3-NHMe and Ac-(Val)3-NHMe. Their research provided valuable insights into the free energy surfaces and the importance of reverse turns as intermediates in the helix folding/unfolding pathway Tobias & Brooks, 1991.
Nanotechnology and Conformational Switching
Conformational Switching on Solid Surfaces
Biggs and Mijajlovic (2008) explored how Ac-(Ala)10-NHMe switches between different conformations when adsorbed on a solid surface. Their findings suggest potential applications in molecular computers, nanotechnology, and possibly even in biological activities of proteins near solid surfaces Biggs & Mijajlovic, 2008.
Conformational Preferences in Solution
Solution Behavior of Peptides
Cormanich et al. (2015) conducted a detailed study on Ac-Gly-NHMe, analyzing its conformational preferences in various solvents. Their work combined theoretical calculations with experimental spectroscopies to understand the factors influencing the conformations of peptides in different media Cormanich et al., 2015.
properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLRQKZOVSBKSE-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213049 | |
Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-His-Nhme | |
CAS RN |
6367-11-9 | |
Record name | N-Acetyl-N-methylhistidylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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